2-Bromo-5-methyl-4-phenylpyridine
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Overview
Description
2-Bromo-5-methyl-4-phenylpyridine is an organic compound with the molecular formula C12H10BrN It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyl-4-phenylpyridine typically involves the bromination of 5-methyl-4-phenylpyridine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the pyridine ring. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods often use a packed column with a catalyst like Raney nickel and a low boiling point alcohol as the solvent .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methyl-4-phenylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products include various substituted pyridines.
Oxidation: Products may include pyridine N-oxides.
Reduction: Products can include reduced pyridine derivatives.
Scientific Research Applications
2-Bromo-5-methyl-4-phenylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It is employed in the development of organic electronic materials.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methyl-4-phenylpyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-phenylpyridine
- 5-Bromo-2-methylpyridine
- 4-Phenyl-2-bromopyridine
Uniqueness
2-Bromo-5-methyl-4-phenylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H10BrN |
---|---|
Molecular Weight |
248.12 g/mol |
IUPAC Name |
2-bromo-5-methyl-4-phenylpyridine |
InChI |
InChI=1S/C12H10BrN/c1-9-8-14-12(13)7-11(9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
WLWLMYHFVSNJDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1C2=CC=CC=C2)Br |
Origin of Product |
United States |
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